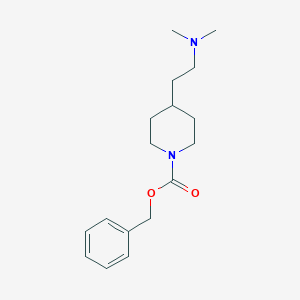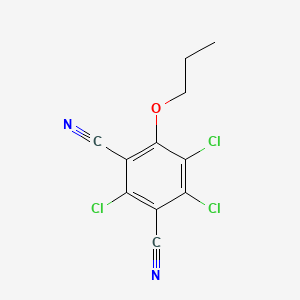
1,3-Benzenedicarbonitrile, 4-propoxy-2,5,6-trichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzenedicarbonitrile, 4-propoxy-2,5,6-trichloro- is a chemical compound with the molecular formula C11H4Cl3N2O It is a derivative of benzenedicarbonitrile, characterized by the presence of three chlorine atoms and a propoxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarbonitrile, 4-propoxy-2,5,6-trichloro- typically involves the following steps:
Reduction: Conversion of nitro groups to amino groups.
Chlorination: Introduction of chlorine atoms at specific positions on the benzene ring.
Propoxylation: Attachment of a propoxy group to the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and propoxylation processes under controlled conditions to ensure high yield and purity. The reaction conditions typically include the use of catalysts, specific temperatures, and pressure settings to optimize the reaction rates and product formation.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzenedicarbonitrile, 4-propoxy-2,5,6-trichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or hydrogen gas (H) in the presence of a catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH) or alkoxide ions (RO) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Applications De Recherche Scientifique
1,3-Benzenedicarbonitrile, 4-propoxy-2,5,6-trichloro- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1,3-Benzenedicarbonitrile, 4-propoxy-2,5,6-trichloro- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzenedicarbonitrile, 4-methoxy-2,5,6-trichloro-: Similar structure but with a methoxy group instead of a propoxy group.
1,3-Benzenedicarbonitrile, 4-amino-2,5,6-trichloro-: Contains an amino group instead of a propoxy group.
2,4,5-Trichloro-1,3-benzenedicarbonitrile: Similar chlorination pattern but lacks the propoxy group.
Uniqueness
1,3-Benzenedicarbonitrile, 4-propoxy-2,5,6-trichloro- is unique due to the presence of the propoxy group, which can influence its chemical reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where the propoxy group plays a crucial role in the compound’s behavior and properties.
Propriétés
Numéro CAS |
57531-88-1 |
|---|---|
Formule moléculaire |
C11H7Cl3N2O |
Poids moléculaire |
289.5 g/mol |
Nom IUPAC |
2,4,5-trichloro-6-propoxybenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C11H7Cl3N2O/c1-2-3-17-11-7(5-16)8(12)6(4-15)9(13)10(11)14/h2-3H2,1H3 |
Clé InChI |
IUYFHJWCXBQMJK-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(C(=C(C(=C1Cl)Cl)C#N)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


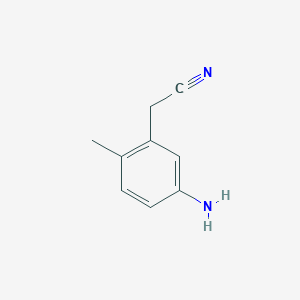
![2-Amino-1-(8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13948580.png)
![6-(2-Chloroacetyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13948587.png)

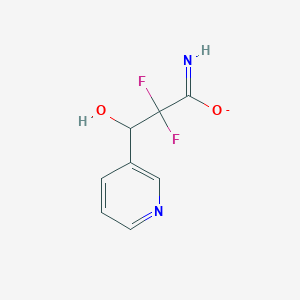
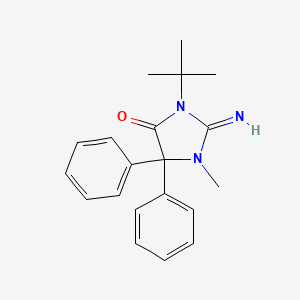

![3-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2,6-difluoro-pyridine](/img/structure/B13948631.png)
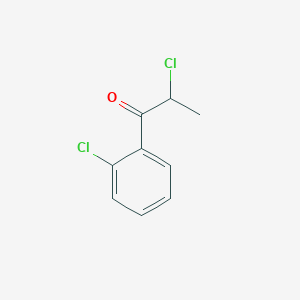
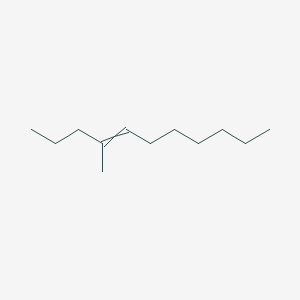
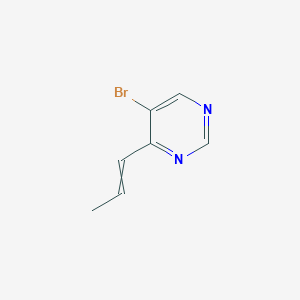
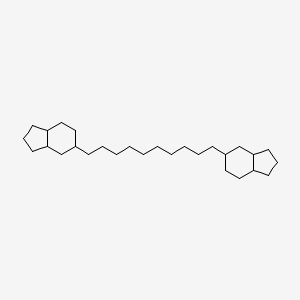
![2-[(2S)-1-methylpyrrolidin-2-yl]acetonitrile](/img/structure/B13948666.png)
